molecular formula C17H12N2O3S2 B2927019 (5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 298190-64-4

(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2927019
CAS No.: 298190-64-4
M. Wt: 356.41
InChI Key: WAXFSZOLSONKKH-GDNBJRDFSA-N
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Description

(5Z)-3-Benzyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine derivative synthesized via Knoevenagel condensation of 3-benzylrhodanine with 4-nitrobenzaldehyde in acetic acid . Rhodanine derivatives are π-conjugated heterocycles with broad biological applications, including antimicrobial, antiviral, and enzyme inhibitory activities . The compound’s structure features a benzyl group at N3, a 4-nitrobenzylidene substituent at C5, and a thione group at C2. Its planar aromatic system and intramolecular C-H···S interactions stabilize the molecular conformation, as confirmed by X-ray crystallography .

Properties

IUPAC Name

(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S2/c20-16-15(10-12-6-8-14(9-7-12)19(21)22)24-17(23)18(16)11-13-4-2-1-3-5-13/h1-10H,11H2/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXFSZOLSONKKH-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The chemical formula of this compound is C17H12N2O3S. The compound features a thiazolidinone core with a benzyl and a nitrophenyl substituent, which are critical for its biological activity.

Research indicates that thiazolidinones exhibit various mechanisms of action, including:

  • Antioxidant Activity : Thiazolidinone derivatives have shown potential in scavenging free radicals and reducing oxidative stress.
  • Enzyme Inhibition : Specific thiazolidinones have been identified as inhibitors of key enzymes involved in metabolic pathways. For example, they may inhibit tyrosinase, an enzyme crucial for melanin production, which is linked to skin pigmentation disorders .

Antimicrobial Properties

Studies have demonstrated that thiazolidinone derivatives possess significant antimicrobial activity against a range of pathogens. The compound under discussion has shown effectiveness against both bacterial and fungal strains.

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans208

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

Research has indicated that thiazolidinone derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

  • Case Study : A study on various thiazolidinone derivatives showed that one derivative significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 25 µM .

Tyrosinase Inhibition

The compound has been evaluated for its ability to inhibit tyrosinase activity, which is crucial in melanin synthesis.

Compound IC50 (µM)
Kojic Acid36.68
(5Z)-Thiazolidinone17.05

This indicates that the compound is a potent inhibitor compared to traditional agents like kojic acid .

Comparison with Similar Compounds

Structural Features

The compound shares a core rhodanine scaffold with analogs but differs in substituents and electronic effects:

  • Substituent Effects :
    • The 4-nitrobenzylidene group is a strong electron-withdrawing substituent, contrasting with electron-donating groups like methoxy in (5Z)-5-(3,4-dimethoxyphenyl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one (UL1) . This difference impacts lipophilicity (log P) and UV-vis absorption; the nitro derivative exhibits a redshifted λmax compared to methoxy analogs due to enhanced conjugation .
    • The N3-benzyl group enhances steric bulk compared to smaller substituents like allyl in 3-allyl-5-(4-chlorobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one (JADVUI) .
  • Intramolecular Interactions :
    • A characteristic C-H···S contact (d = 2.51 Å, angle = 133.4°) between the aromatic H9 and S1 stabilizes the planar conformation. This interaction is conserved in analogs like GACVOY (d = 2.55 Å) and JADVUI (d = 2.55 Å) .
Table 1: Structural Comparison of Selected Rhodanine Derivatives
Compound Name Substituent (C5) N3 Group C-H···S Distance (Å) Space Group
Target Compound 4-Nitrobenzylidene Benzyl 2.51 P21/c
3-Allyl-5-(4-chlorobenzylidene)-... (JADVUI) 4-Chlorobenzylidene Allyl 2.55 P21/c
5-(3,4-Dimethoxyphenyl)methylidene... (UL1) 3,4-Dimethoxybenzylidene 4-Methylphenyl N/A N/A
5-(2-Hydroxybenzylidene)-... (III) 2-Hydroxybenzylidene H 2.50 P2₁

Physicochemical Properties

  • UV-vis Spectra : The target compound’s λmax is redshifted (~420 nm) relative to 3-allyl-5-(4-methoxybenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one (~380 nm) due to stronger electron-withdrawing effects .

Crystallographic Data

The compound crystallizes in the P21/c space group, with nearly coplanar aromatic rings (torsion angle = 5.81°). Similar packing is observed in JADVUI (P21/c) and GACVOY (P21/c), suggesting conserved crystallization behavior for N-allyl/benzyl derivatives .

Table 2: Crystallographic Parameters
Compound Space Group Torsion Angle (°) C6=C7 Bond Length (Å)
Target Compound P21/c 5.81 1.34
JADVUI P21/c 6.20 1.33
GACVOY P21/c 5.95 1.35

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